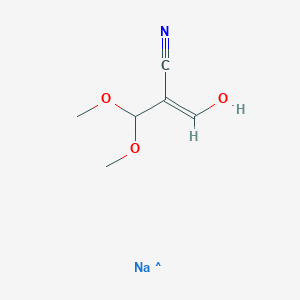
(S)-2,2-Diphenyl-2-pyrrolidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,2-Diphenyl-2-pyrrolidin-3-yl)acetamide is a chiral compound with a pyrrolidine ring substituted with two phenyl groups and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Diphenyl-2-pyrrolidin-3-yl)acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions using benzene or a substituted benzene derivative.
Acetamide Formation: The acetamide group can be introduced through the reaction of the pyrrolidine derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,2-Diphenyl-2-pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols replace the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted amides or thioamides.
Applications De Recherche Scientifique
(S)-2,2-Diphenyl-2-pyrrolidin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is explored for its potential use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2,2-Diphenyl-2-pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylacetamide: A related compound with similar structural features but different functional groups.
2,2-Diphenyl-2-pyrrolidin-3-yl)ethanol: A compound with an alcohol group instead of an acetamide group.
2,2-Diphenyl-2-pyrrolidin-3-yl)acetic acid: A compound with a carboxylic acid group instead of an acetamide group.
Uniqueness
(S)-2,2-Diphenyl-2-pyrrolidin-3-yl)acetamide is unique due to its specific combination of a chiral pyrrolidine ring, two phenyl groups, and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H22N2O |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
N-methyl-2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C19H22N2O/c1-20-18(22)19(17-12-13-21-14-17,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17,21H,12-14H2,1H3,(H,20,22)/t17-/m1/s1 |
Clé InChI |
OCUKLPZOUHCUJK-QGZVFWFLSA-N |
SMILES isomérique |
CNC(=O)C([C@@H]1CCNC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CNC(=O)C(C1CCNC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


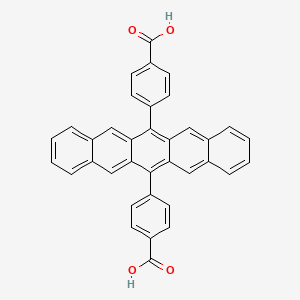

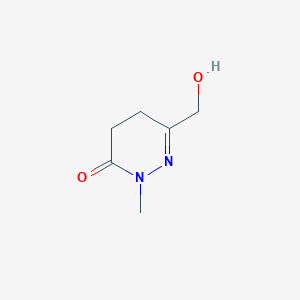


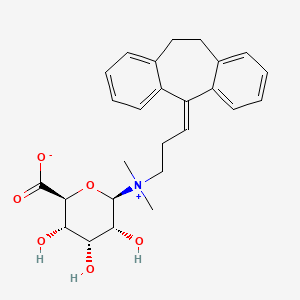
![Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13864054.png)
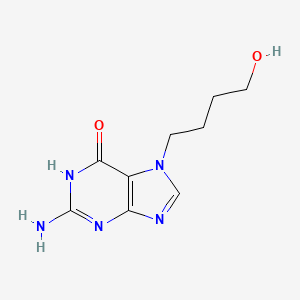
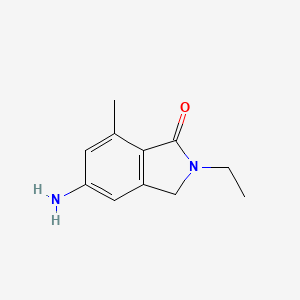
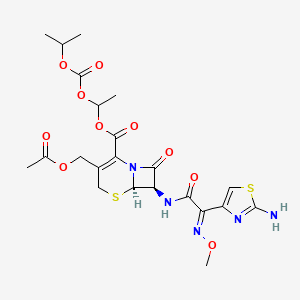

![VNL3-Acid VNL6 (Des-(1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine Fluoro-Venetoclax)](/img/structure/B13864096.png)
